Z62954982

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

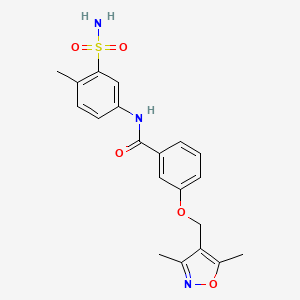

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-12-7-8-16(10-19(12)29(21,25)26)22-20(24)15-5-4-6-17(9-15)27-11-18-13(2)23-28-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)(H2,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZQJOAJXMUXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structure of Z62954982 (4,6-dimethylnonan-5-one)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the structural information available for the chemical entity designated as Z62954982. Following a comprehensive search of available scientific literature and chemical databases, this guide presents the definitive chemical structure and identifiers for this compound.

Chemical Structure and Identifiers

The compound this compound is chemically identified as 4,6-dimethylnonan-5-one . A summary of its key structural and identifying information is presented in the table below.

| Identifier | Value |

| IUPAC Name | 4,6-dimethylnonan-5-one |

| Molecular Formula | C₁₁H₂₂O |

| SMILES | CCCC(C)C(=O)C(C)CCC |

| InChIKey | YGDJOFDNZUXEMG-UHFFFAOYSA-N |

Biological Activity and Signaling Pathways

Despite a thorough investigation using various chemical and biological search terms, no information regarding the biological activity, mechanism of action, or any associated signaling pathways for 4,6-dimethylnonan-5-one could be retrieved from the public domain. The search for experimental protocols, quantitative data, or any related studies also did not yield any results.

This suggests that this compound (4,6-dimethylnonan-5-one) is likely a novel or understudied chemical compound within the context of biological research and drug development. At present, there is no published data to support the creation of an in-depth technical guide on its core biological functions as requested.

Conclusion

While the chemical structure of this compound has been unequivocally identified as 4,6-dimethylnonan-5-one, there is a notable absence of research pertaining to its biological effects. For researchers, scientists, and drug development professionals, this compound may represent an unexplored area of chemical biology. Further investigation would be required to determine any potential biological activity and its mechanism of action.

Z62954982 (ITX3): A Technical Guide to a Selective Trio/RhoG/Rac1 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982, also known as ITX3, is a selective, cell-permeable inhibitor of the Trio N-terminal guanine nucleotide exchange factor (GEF) domain (TrioN). By targeting the Trio/RhoG/Rac1 signaling pathway, ITX3 has emerged as a valuable research tool for dissecting the complex roles of Kalirin and Trio proteins in neuronal development, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key applications of this compound, including detailed experimental protocols and visualization of associated signaling pathways.

Chemical Properties

This compound (ITX3) is a thiazolo-benzimidazolone compound with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-thiazolo[3,2-a]benzimidazol-3(2H)-one |

| Molecular Formula | C₂₂H₁₇N₃OS |

| Molecular Weight | 371.46 g/mol |

| CAS Number | 347323-96-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| IC₅₀ | 76 µM for TrioN-mediated RhoG activation |

Mechanism of Action and Biological Activity

This compound (ITX3) selectively inhibits the GEF activity of the N-terminal GEF domain of Trio (TrioN), which is responsible for activating the Rho GTPases RhoG and Rac1. This inhibition is specific, as ITX3 does not significantly affect the activity of other GEFs like GEF337 (a RhoA GEF), Tiam1 (a Rac GEF), or Vav2 (a Rac1/RhoA/Cdc42 GEF). By blocking the TrioN-mediated activation of RhoG and subsequently Rac1, ITX3 allows for the investigation of the downstream cellular processes regulated by this signaling cascade.

The primary biological effect of ITX3 observed in research is the disruption of processes dependent on Kalirin and Trio function, particularly in the nervous system. Kalirin and Trio are large, multi-domain proteins that play crucial roles in cytoskeletal regulation, neurite outgrowth, dendritic spine formation, and synaptic transmission.[1][2][3][4] Inhibition of the TrioN GEF domain by ITX3 has been shown to blunt neurite outgrowth and branching in hippocampal cultures, highlighting the essential role of this pathway in neuronal development.

Applications in Research

This compound (ITX3) is a valuable tool for studying:

-

Neuronal Development: Investigating the roles of Kalirin and Trio in neurite outgrowth, axon guidance, and dendritic branching.[1]

-

Synaptic Plasticity: Elucidating the mechanisms of synaptic formation, maturation, and plasticity, and the involvement of the Trio/Rac1 pathway.

-

Neurological and Psychiatric Disorders: Exploring the contribution of dysfunctional Kalirin and Trio signaling in conditions such as schizophrenia, where alterations in dendritic spine morphology are implicated.[5][6][7][8]

-

Cell Migration and Cytoskeletal Dynamics: Studying the broader roles of the Trio/RhoG/Rac1 pathway in cell motility and actin cytoskeleton organization.

Experimental Protocols

Synthesis of this compound (ITX3)

The synthesis of ITX3 has been described in the primary literature. A general outline of the synthetic scheme is provided below. For detailed reaction conditions and characterization data, please refer to the original publication by Bouquier et al. (2009).

Caption: Synthetic scheme for this compound (ITX3).

In Vitro TrioN GEF Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibition of TrioN-mediated RhoG activation by this compound (ITX3).

Materials:

-

Purified recombinant TrioN protein

-

Purified recombinant RhoG protein

-

Mant-GTP (N-Methylanthraniloyl-GTP)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound (ITX3) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing RhoG (e.g., 1 µM) in the assay buffer.

-

Add varying concentrations of this compound (ITX3) or DMSO (vehicle control) to the wells of the microplate.

-

Add the TrioN protein (e.g., 0.1 µM) to initiate the exchange reaction.

-

Immediately add Mant-GTP (e.g., 10 µM) to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm). The rate of fluorescence increase is proportional to the rate of GTP exchange.

-

Calculate the initial rates of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value of this compound by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Rac1 Activation Assay (Pull-Down)

This protocol outlines a method to assess the effect of this compound (ITX3) on Rac1 activation in cultured cells.[9][10][11][12]

Materials:

-

Cultured cells (e.g., HEK293T, primary neurons)

-

This compound (ITX3)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound (ITX3) at various concentrations for the desired time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatants.

-

Pull-Down of Active Rac1: Incubate equal amounts of protein from each sample with PAK-PBD agarose beads at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of Rac1.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down. Also, run a Western blot on the total cell lysates to determine the total Rac1 levels for normalization.

-

Analysis: Quantify the band intensities and express the amount of active Rac1 as a fraction of the total Rac1.

Signaling Pathways

Trio/RhoG/Rac1 Signaling Pathway

The following diagram illustrates the canonical Trio/RhoG/Rac1 signaling pathway and the point of inhibition by this compound (ITX3).

Caption: Inhibition of the Trio/RhoG/Rac1 pathway by this compound.

Kalirin-7 Signaling in the Postsynaptic Density

This diagram depicts the role of Kalirin-7, a close homolog of Trio, in the postsynaptic density and its regulation by upstream signals implicated in schizophrenia. This compound can be used to probe the GEF-dependent aspects of this pathway.

References

- 1. The Human Rho-GEF trio and its target GTPase RhoG are involved in the NGF pathway, leading to neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurology.com [jneurology.com]

- 3. The Triple Functional Domain Protein Trio with Multiple Functions in the Nervous System [jneurology.com]

- 4. researchgate.net [researchgate.net]

- 5. Abnormal Kalirin Signaling in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kalirin Signaling: Implications for Synaptic Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kalirin regulates cortical spine morphogenesis and disease-related behavioral phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kalirin, a Key Player in Synapse Formation, Is Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. hoelzel-biotech.com [hoelzel-biotech.com]

- 12. Active Rac1 Pull-Down and Detection Kit 30 reactions | Buy Online | Thermo Scientific™ [thermofisher.com]

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

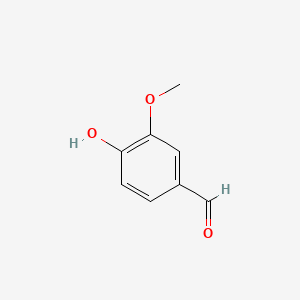

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methoxybenzonitrile, a valuable intermediate in pharmaceutical and chemical synthesis, using vanillin as a readily available starting material. This document details the prevalent synthetic route, including experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, derived from the naturally abundant compound vanillin, makes it an attractive target for synthetic chemists. This guide focuses on the most common and efficient laboratory-scale synthesis, a two-step process involving the formation of an oxime intermediate followed by dehydration.

Synthetic Pathway

The primary route for the synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin proceeds through two main steps:

-

Oximation of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to form 4-hydroxy-3-methoxybenzaldehyde oxime (vanillin oxime).

-

Dehydration of Vanillin Oxime: The intermediate aldoxime is subsequently dehydrated to yield the target nitrile, 4-hydroxy-3-methoxybenzonitrile. A variety of dehydrating agents can be employed for this transformation.

This pathway is favored for its generally high yields and the relative accessibility of the required reagents.

Figure 1: Overall synthetic pathway from vanillin to 4-hydroxy-3-methoxybenzonitrile.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde Oxime (Vanillin Oxime)

This procedure outlines the formation of the oxime intermediate from vanillin.[1][2]

Materials:

-

Vanillin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add vanillin to the solution.

-

Heat the mixture to reflux and maintain for a specified period (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the vanillin oxime crystals by vacuum filtration.

-

Wash the crystals with cold water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum or in a desiccator.

Step 2: Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin Oxime

This section describes the dehydration of the vanillin oxime intermediate to the final nitrile product. Several reagents can be used for this step, and the choice may depend on factors such as yield, reaction conditions, and availability.

Method A: Using Ferrous Sulfate [3]

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde oxime

-

Anhydrous Ferrous Sulfate (FeSO₄)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the vanillin oxime in DMF.

-

Add anhydrous ferrous sulfate to the solution.

-

Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Extract the product from the filtrate using a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method B: Using Other Dehydrating Agents

A variety of other dehydrating agents can be employed for the conversion of aldoximes to nitriles.[4][5][6][7][8][9] The general procedure involves reacting the oxime with the dehydrating agent in a suitable solvent, followed by work-up and purification. Common reagents include:

-

Acetic anhydride

-

Thionyl chloride (SOCl₂)

-

Phosphorus pentoxide (P₂O₅)

-

Triphosgene[10]

-

1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)[5][6]

The specific reaction conditions (temperature, reaction time, solvent) will vary depending on the chosen reagent.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 1. Oximation | Vanillin, Hydroxylamine hydrochloride | Sodium acetate | Water | Reflux | 1 hour | 86.5 | [1] |

| 2. Dehydration (Method A) | Vanillin oxime | Anhydrous FeSO₄ | DMF | Reflux | 5 hours | 91 | [3] |

| 2. Dehydration (Alternative) | Vanillin | O-phenylhydroxylamine hydrochloride | Methanol/Phosphate Buffer | 60 °C | 8 hours | 99 | [11] |

| Overall (two-step) | Vanillin | NaBH₄, PBr₃, KCN | - | - | - | 36 | [12][13] |

Table 2: Physicochemical and Spectroscopic Data of 4-Hydroxy-3-methoxybenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [14] |

| Molecular Weight | 149.15 g/mol | [14][15] |

| Appearance | Solid | |

| Melting Point | 85-87 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.22 (dd), other aromatic protons, 3.9 (s, 3H, OCH₃), OH proton | [11][16] |

| IR (KBr, cm⁻¹) | Peaks corresponding to O-H, C≡N, C-O, and aromatic C-H stretches | [15] |

| Mass Spectrum (m/z) | Molecular ion peak at 149 | [15] |

| CAS Number | 4421-08-3 | [14] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Figure 2: General experimental workflow for the synthesis.

Conclusion

The synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin via an oxime intermediate is a robust and well-established method. This guide provides the essential technical details, including reaction protocols and quantitative data, to aid researchers and professionals in the successful execution of this synthesis. The choice of dehydrating agent in the second step allows for flexibility based on laboratory resources and desired outcomes. The availability of the starting material, vanillin, from both natural and synthetic sources further enhances the practicality of this synthetic route.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. asianpubs.org [asianpubs.org]

- 4. A convenient reagent for the conversion of aldoximes into nitriles and isonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Nitrile [en.highfine.com]

- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]

- 13. studylib.net [studylib.net]

- 14. scbt.com [scbt.com]

- 15. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum [chemicalbook.com]

The Biological Profile of 4-Hydroxy-3-methoxybenzonitrile: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 4-Hydroxy-3-methoxybenzonitrile (vanillonitrile), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. While direct research on the biological effects of this compound is limited, its structural similarity to vanillin and its demonstrated susceptibility to enzymatic conversion provide a basis for understanding its potential interactions within biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-Hydroxy-3-methoxybenzonitrile, with the CAS number 4421-08-3, is a beige crystalline powder.[1] It is primarily recognized for its role as a versatile building block in organic synthesis, particularly in the preparation of antiviral, anticancer, and anti-inflammatory agents.[2]

Table 1: Physicochemical Properties of 4-Hydroxy-3-methoxybenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3][4] |

| Melting Point | 85-87 °C | [1] |

| Appearance | Beige crystalline powder | [1] |

| CAS Number | 4421-08-3 | [3][4] |

Known Biological Activity: Enzymatic Conversion

The most definitive biological activity reported for 4-Hydroxy-3-methoxybenzonitrile is its role as a substrate for nitrilase enzymes. Specifically, the nitrilase from the bacterium Gordonia terrae has been shown to efficiently hydrolyze 4-Hydroxy-3-methoxybenzonitrile to vanillic acid, a compound with known antioxidant and anti-inflammatory properties.[2]

Table 2: Quantitative Data on the Enzymatic Hydrolysis of 4-Hydroxy-3-methoxybenzonitrile

| Parameter | Value | Conditions | Reference |

| Substrate Concentration | 60 mM | 0.1 M phosphate buffer (pH 8.0), 40 °C | [2] |

| Biocatalyst | 0.75 mg DCW resting cells of Gordonia terrae mutant E9 | 1 mL reaction volume | [2] |

| Product | Vanillic acid | - | [2] |

| Specific Activity | 2.3 U/mg | - | [2] |

Experimental Protocol: Nitrilase-Mediated Hydrolysis

The following protocol outlines the methodology for the biotransformation of 4-Hydroxy-3-methoxybenzonitrile to vanillic acid using Gordonia terrae resting cells.[2]

Materials:

-

4-Hydroxy-3-methoxybenzonitrile

-

Resting cells of Gordonia terrae mutant E9

-

0.1 M Phosphate buffer (pH 8.0)

-

Incubator shaker

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Prepare a 1 mL reaction mixture in a suitable vessel containing 0.1 M phosphate buffer (pH 8.0).

-

Add 4-Hydroxy-3-methoxybenzonitrile to a final concentration of 60 mM.

-

Add 0.75 mg (dry cell weight) of Gordonia terrae mutant E9 resting cells.

-

Incubate the reaction mixture at 40 °C with shaking.

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

Terminate the reaction by centrifuging to remove the cells.

-

Analyze the supernatant for the presence of vanillic acid using a suitable HPLC method.

Potential Biological Activities Based on Structural Analogy to Vanillin

Due to the scarcity of direct biological data for 4-Hydroxy-3-methoxybenzonitrile, its potential activities can be inferred from its close structural analog, vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin has been extensively studied and shown to possess a range of biological properties.

Potential Cytotoxicity via Metabolic Activation

Vanillin has been reported to exhibit cytotoxicity, which is linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A. This process is thought to generate a reactive quinone intermediate that can lead to cellular damage. Given the shared phenolic ring structure, it is plausible that 4-Hydroxy-3-methoxybenzonitrile could undergo a similar metabolic activation pathway.

Potential Antimicrobial and Antioxidant Activities

Vanillin has demonstrated antimicrobial activity against a variety of bacteria and fungi. This activity is often attributed to the presence of the phenolic hydroxyl group. The structural similarity suggests that 4-Hydroxy-3-methoxybenzonitrile may also possess antimicrobial properties.

Furthermore, phenolic compounds are well-known for their antioxidant activities due to their ability to scavenge free radicals. The 4-hydroxy-3-methoxy substitution pattern is known to contribute to antioxidant potential. Therefore, it is reasonable to hypothesize that 4-Hydroxy-3-methoxybenzonitrile could exhibit antioxidant effects.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of the biological activities of 4-Hydroxy-3-methoxybenzonitrile. Future research should focus on:

-

In vitro screening: Comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and assays for antioxidant and anti-inflammatory activity.

-

Metabolism studies: Investigation of the metabolic fate of 4-Hydroxy-3-methoxybenzonitrile in liver microsomes to determine if it undergoes metabolic activation similar to vanillin.

-

Mechanism of action studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

4-Hydroxy-3-methoxybenzonitrile is a compound of significant interest in synthetic chemistry. While its biological profile is largely unexplored, its enzymatic conversion to vanillic acid has been established. Based on its structural similarity to vanillin, it is a candidate for further investigation into its potential cytotoxic, antimicrobial, and antioxidant properties. This technical guide serves as a foundational resource to stimulate and guide future research into the biological activities of this intriguing molecule.

References

Z62954982: A Technical Guide to its Hypothesized Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Z62954982 is a known inhibitor of the first Guanine Nucleotide Exchange Factor (GEF) domain of Kalirin, with current research primarily focused on its role in neuroscience. To date, there is no direct published research on the mechanism of action of this compound in cancer cells. This technical guide provides a hypothesized mechanism of action based on the established role of its molecular target, Kalirin, and the downstream signaling pathways in cancer biology. The experimental protocols and data presented herein are representative of the methodologies that would be employed to investigate these hypotheses.

Introduction: The Rationale for Targeting Kalirin in Oncology

Kalirin (KALRN) is a multi-domain protein that functions as a Rho Guanine Nucleotide Exchange Factor (GEF), primarily activating the Rho GTPases Rac1 and RhoA. These small GTPases are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival. Dysregulation of Rho GTPase signaling is a well-established hallmark of cancer, contributing to tumor progression and metastasis.

Recent studies have begun to shed light on the role of Kalirin in cancer. Mutations in the KALRN gene have been associated with enhanced antitumor immunity and a more favorable response to immunotherapy in various cancers.[1][2] Furthermore, Kalirin, through its activation of Rac1, has been implicated in the nucleokinetic migration of neuroblastoma cells, a process crucial for metastasis. Therefore, inhibiting Kalirin's function presents a novel therapeutic strategy for cancer.

This compound, by inhibiting the GEF1 domain of Kalirin, is predicted to specifically block the activation of Rac1, thereby interfering with cancer cell motility and other Rac1-dependent malignant phenotypes. This guide will explore the hypothesized mechanism of action of this compound in cancer cells, detailing the relevant signaling pathways, providing protocols for experimental validation, and presenting representative quantitative data.

Core Signaling Pathway: Kalirin-Rac1 Axis in Cancer

The primary hypothesized mechanism of action of this compound in cancer cells is the disruption of the Kalirin-Rac1 signaling axis. Kalirin's GEF1 domain catalyzes the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1-GTP then interacts with a multitude of downstream effectors to promote cancer-related processes.

Signaling Pathway Diagram

References

Unlocking Therapeutic Potential: A Technical Guide to Z62954982, a Novel Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982 is a cell-permeant small molecule inhibitor targeting the interaction between the small GTPase Rac1 and its guanine nucleotide exchange factors (GEFs). By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of Rac1, a key signaling node implicated in a multitude of cellular processes. Dysregulation of the Rac1 signaling pathway is a critical factor in the pathophysiology of numerous diseases, most notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a comprehensive exploration of its potential pharmaceutical applications.

Introduction: The Role of Rac1 in Disease

Rac1, a member of the Rho family of small GTPases, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is tightly regulated by GEFs. Once activated, Rac1 interacts with a host of downstream effector proteins to modulate a wide array of cellular functions, including cytoskeletal dynamics, cell proliferation, adhesion, migration, and apoptosis.

Given its central role in these fundamental processes, it is not surprising that aberrant Rac1 signaling is a hallmark of several pathologies. In oncology, hyperactivation of Rac1 is frequently observed in aggressive and metastatic cancers, where it drives tumor progression, angiogenesis, and invasion[1][2][3][4][5]. In the context of neurodegenerative diseases such as Alzheimer's disease, dysregulation of Rac1 signaling has been linked to synaptic dysfunction and neuronal loss[6][7][8]. Consequently, the development of specific Rac1 inhibitors like this compound presents a promising therapeutic strategy.

Mechanism of Action of this compound

This compound was identified through a virtual screening approach aimed at discovering small molecules that could disrupt the interaction between Rac1 and its GEFs[9]. The inhibitor is designed to bind to a pocket on the surface of Rac1 that is critical for GEF recognition, thereby preventing the conformational changes required for nucleotide exchange. This leads to a reduction in the intracellular levels of active, GTP-bound Rac1.

dot

Quantitative Data

This compound has been shown to be a potent inhibitor of Rac1 activation. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Rac1-GTP levels) | 12 µM | Not specified in abstracts | --INVALID-LINK-- |

Further research is required to populate this table with more extensive quantitative data from various cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Rac1-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound Rac1 in cells.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

PAK-1 PBD (p21-binding domain) agarose or magnetic beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with GTPγS or GDP for positive and negative controls, respectively.

-

Incubate the lysates with PAK-1 PBD beads for 1 hour at 4°C with gentle rotation to pull down active Rac1.

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.

-

A portion of the total cell lysate should also be run to determine the total Rac1 levels.

dot

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., breast, pancreatic)

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay is used to assess the effect of this compound on the formation and extension of neurites in neuronal cells.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

This compound

-

Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC12 cells)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Microscopy imaging system and analysis software

Procedure:

-

Plate neuronal cells on a suitable substrate (e.g., collagen-coated plates).

-

Induce differentiation and simultaneously treat with different concentrations of this compound.

-

After a set incubation period (e.g., 48-72 hours), fix the cells.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and number of neurites per cell using image analysis software.

Potential Pharmaceutical Applications

The inhibition of the Rac1-GEF interaction by this compound holds significant promise for the treatment of various diseases.

Oncology

The overexpression and hyperactivation of Rac1 are strongly correlated with the progression and metastasis of numerous cancers, including breast, lung, pancreatic, and melanoma[2][4][5]. By inhibiting Rac1, this compound has the potential to:

-

Inhibit Tumor Cell Proliferation: Rac1 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest.

-

Suppress Metastasis and Invasion: Rac1 is a master regulator of the actin cytoskeleton, and its activity is essential for cell migration and invasion.

-

Inhibit Angiogenesis: Rac1 signaling plays a role in the formation of new blood vessels that supply tumors with nutrients[1].

-

Sensitize Tumors to Radiotherapy: Inhibition of Rac1 has been shown to sensitize cancer cells to the effects of radiation.

dot

Neurodegenerative Diseases

The role of Rac1 in the central nervous system is complex. While essential for normal neuronal development and synaptic plasticity, its dysregulation can contribute to neurodegeneration[6][7]. In Alzheimer's disease, aberrant Rac1 activity has been linked to the pathological processing of amyloid precursor protein (APP) and synaptic deficits. Therefore, modulating Rac1 activity with inhibitors like this compound could be a viable therapeutic approach to:

-

Promote Neuronal Survival: By regulating apoptosis pathways.

-

Restore Synaptic Plasticity: By modulating actin dynamics in dendritic spines.

-

Reduce Neuroinflammation: Rac1 is also involved in the activation of microglia, the resident immune cells of the brain.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the intricate roles of Rac1 signaling. Its potential as a therapeutic agent, particularly in oncology, is supported by a strong body of preclinical evidence for other inhibitors targeting the Rac1-GEF interaction. Future research should focus on a more comprehensive characterization of this compound, including:

-

In vivo efficacy studies in relevant animal models of cancer and neurodegenerative diseases.

-

Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.

-

Selectivity profiling against other Rho GTPases and kinases.

-

Investigation of potential combination therapies with existing treatments.

The continued exploration of this compound and similar compounds will undoubtedly pave the way for novel therapeutic strategies targeting the Rac1 signaling pathway.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 5. hoelzel-biotech.com [hoelzel-biotech.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Rac and Cdc42 GEFs in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 4-Hydroxy-3-methoxybenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxybenzonitrile, commonly known as vanillonitrile, is a highly functionalized aromatic compound that serves as a pivotal precursor in a myriad of organic syntheses. Its unique structure, featuring hydroxyl, methoxy, and nitrile functional groups, offers multiple reaction sites for derivatization, making it an invaluable building block in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. This technical guide provides an in-depth overview of the core applications of vanillonitrile, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological signaling pathways.

Physicochemical Properties

Vanillonitrile is a beige crystalline powder with the following properties:

| Property | Value | Reference |

| CAS Number | 4421-08-3 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 85-89 °C | [1] |

| Appearance | Beige crystalline powder | [2] |

Core Synthetic Transformations of 4-Hydroxy-3-methoxybenzonitrile

The strategic positioning of the hydroxyl, methoxy, and nitrile groups on the benzene ring allows for a diverse range of chemical modifications. Key transformations include reactions at the nitrile and hydroxyl moieties, as well as electrophilic aromatic substitution.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other key functionalities.

The nitrile can be partially reduced to an aldehyde, yielding 4-hydroxy-3-methoxybenzaldehyde (vanillin), a widely used flavoring agent and synthetic intermediate. This transformation is typically achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H).

Hydrolysis of the nitrile group provides a straightforward route to 4-hydroxy-3-methoxybenzoic acid (vanillic acid), another important building block. This can be achieved under either acidic or basic conditions. High yields of vanillic acid have been reported from the hydrolysis of the intermediate acetovanillonitrile.[3]

Complete reduction of the nitrile group yields 4-(aminomethyl)-2-methoxyphenol, a primary amine that can be further functionalized.

Table 1: Summary of Nitrile Group Transformations

| Transformation | Product | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Reduction to Aldehyde | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | DIBAL-H | - | - | General Reaction |

| Hydrolysis to Carboxylic Acid | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Acid or Base | Reflux | 83-95 (from vanillin via intermediate) | [3] |

| Reduction to Amine | 4-(Aminomethyl)-2-methoxyphenol | - | - | - | General Reaction |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is readily derivatized, most commonly through etherification reactions.

Alkylation of the hydroxyl group provides access to a wide range of ethers. This reaction is typically carried out using an alkyl halide in the presence of a base.

Table 2: O-Alkylation of Phenolic Compounds

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-hydroxybenzophenone | Dimethylaminoethyl chloride hydrochloride | - | N,N-dimethylformamide | 60 | 47 |[4] | | 4-hydroxybenzophenone | Diethylaminoethyl chloride hydrochloride | - | - | - | 96.27 |[4] |

Application in the Synthesis of Bioactive Molecules

Vanillonitrile is a key starting material and intermediate in the synthesis of several important pharmaceutical compounds and biologically active natural products.

Precursor to Finerenone

A derivative of vanillonitrile, 4-formyl-3-methoxybenzonitrile, is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.

Synthesis of Daidzein Analogs

Vanillonitrile can be utilized in the synthesis of isoflavones, such as 3'-methoxydaidzein. Daidzein and its analogs are known phytoestrogens that exhibit a range of biological activities, including interactions with estrogen receptors.

Experimental Protocols

Synthesis of 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) from Vanillin

This protocol describes the synthesis of vanillic acid from vanillin, a process for which vanillonitrile is a potential intermediate via hydrolysis.

Materials:

-

Vanillin

-

Potassium hydroxide

-

Water

-

Hydrochloric acid (6N)

-

Ice

Procedure:

-

A solution of potassium hydroxide is prepared and cooled in an ice bath.

-

Vanillin is added to the cold potassium hydroxide solution with stirring.

-

The mixture is heated and then allowed to cool.

-

The reaction mixture is acidified with 6N hydrochloric acid while being cooled in an ice bath.

-

The precipitated vanillic acid is collected by filtration, washed with ice water, and dried.

-

The crude product can be purified by recrystallization from water.[3]

Expected Yield: 83-95%[3]

General Procedure for O-Alkylation of a Phenolic Compound

This protocol outlines a general method for the alkylation of a phenolic hydroxyl group, applicable to vanillonitrile.

Materials:

-

Phenolic compound (e.g., 4-hydroxy-3-methoxybenzonitrile)

-

Alkyl halide (e.g., dimethylaminoethyl chloride hydrochloride)

-

Base (e.g., NaH)

-

Anhydrous solvent (e.g., N,N-dimethylformamide)

Procedure:

-

The phenolic compound is dissolved in the anhydrous solvent under an inert atmosphere.

-

The base is added portion-wise to the solution at a controlled temperature.

-

The alkyl halide is added to the reaction mixture.

-

The reaction is heated for a specified period.

-

After completion, the reaction is cooled and quenched with water or ice.

-

The product is extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.[4]

Visualizing Synthetic and Biological Pathways

Experimental Workflow: Multi-step Synthesis of a Finerenone Intermediate

The following diagram illustrates a plausible multi-step synthetic sequence starting from a vanillonitrile derivative to a key intermediate of Finerenone.

References

- 1. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108530390B - Alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 4. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

No Public Data Available for the Solubility of Z62954982

An extensive search for the solubility of the compound identified as "Z62954982" in various organic solvents has yielded no publicly available data. This includes searches for quantitative solubility values, experimental protocols, and associated signaling pathways or experimental workflows.

The identifier "this compound" does not correspond to any known chemical entity in publicly accessible chemical databases and literature. This suggests several possibilities:

-

Internal Compound Identifier: "this compound" may be an internal designation used within a specific research institution or company. Such identifiers are often used for novel compounds during the drug discovery and development process, and information regarding their physicochemical properties, including solubility, would be proprietary and not publicly disclosed.

-

Novel or Unpublished Compound: The compound may be a very recent discovery that has not yet been described in peer-reviewed publications, patents, or other public forums.

-

Typographical Error: It is possible that the identifier has been transcribed with an error.

Without any foundational data on the solubility of this compound, it is not possible to provide the requested in-depth technical guide, including data tables and detailed experimental methodologies.

General Approaches to Solubility Determination

For researchers, scientists, and drug development professionals seeking to determine the solubility of a novel compound, a general workflow can be outlined. The following represents a typical experimental approach that would be employed to characterize the solubility of a new chemical entity.

Experimental Workflow for Solubility Assessment

A systematic approach is crucial for accurately determining the solubility of a compound in different organic solvents. This workflow ensures that the data generated is reliable and can be used to inform subsequent stages of research and development, such as formulation and preclinical studies.

Caption: A generalized workflow for determining the solubility of a chemical compound in organic solvents.

Key Experimental Protocols

The following are summaries of standard methodologies that would be adapted to determine the solubility of a compound like this compound.

1. Equilibrium Solubility Determination using the Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

-

Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.

-

The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

An aliquot of the clear supernatant is carefully removed and diluted.

-

The concentration of the compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

2. High-Throughput Screening (HTS) for Solubility

For early-stage drug discovery, various HTS methods can be employed to rapidly assess the solubility of multiple compounds in different solvents.

-

Objective: To obtain an estimate of the kinetic or thermodynamic solubility in a high-throughput manner.

-

Example Protocol (Miniaturized Shake-Flask):

-

Small amounts of the compound (often from a DMSO stock solution) are added to microplate wells.

-

The DMSO is evaporated, and the selected organic solvents are added to each well.

-

The plate is sealed and agitated for a set period to facilitate dissolution.

-

The concentration of the dissolved compound is then determined, often using techniques like UV-Vis spectroscopy or nephelometry (light scattering) to detect undissolved particles.

-

Data Presentation

If solubility data for this compound were available, it would typically be presented in a tabular format for clear comparison across different solvents and temperatures. An example of such a table is provided below for illustrative purposes.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data Not Available | Data Not Available |

| Ethanol | 24.5 | Data Not Available | Data Not Available |

| Acetone | 20.7 | Data Not Available | Data Not Available |

| Dichloromethane | 9.1 | Data Not Available | Data Not Available |

| Ethyl Acetate | 6.0 | Data Not Available | Data Not Available |

| Toluene | 2.4 | Data Not Available | Data Not Available |

| n-Hexane | 1.9 | Data Not Available | Data Not Available |

To proceed with a detailed technical guide on the solubility of this compound, access to internal experimental data or the publication of this information in a scientific journal or patent would be necessary. Researchers in possession of this compound would need to perform the types of experiments outlined above to generate the required data.

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-3-methoxybenzonitrile, also known as vanillonitrile. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, extensive physicochemical and spectroscopic data, and its role as a key intermediate in the development of bioactive molecules.

Discovery and History

4-Hydroxy-3-methoxybenzonitrile, a significant benzonitrile derivative, has been a subject of chemical synthesis for over half a century. An early and notable method for its synthesis was documented in the Journal of the American Chemical Society in 1948, establishing a foundational route for this compound. Historically, its synthesis has been closely linked to vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and naturally abundant starting material. The conversion of the aldehyde functional group in vanillin to a nitrile has been a common strategy, allowing for the production of 4-hydroxy-3-methoxybenzonitrile for various research and industrial purposes.

Over the years, its importance has grown beyond a simple chemical intermediate. It is now recognized as a valuable building block in medicinal chemistry and material science. Its utility is primarily in the synthesis of more complex molecules, including antiviral, anticancer, and anti-inflammatory agents. Specifically, it serves as a precursor for certain flavonoid structures which have shown potent activity against picornaviruses like poliovirus and rhinovirus.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-hydroxy-3-methoxybenzonitrile are well-characterized, making it a reliable reagent in organic synthesis. It typically appears as a beige or white to off-white crystalline solid.

Physical Properties

| Property | Value | Source |

| CAS Number | 4421-08-3 | |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| Melting Point | 85-89 °C | |

| Boiling Point | 291-292 °C (estimated) | |

| Appearance | Beige crystalline powder |

Spectroscopic Data

The structural features of 4-hydroxy-3-methoxybenzonitrile have been confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to its functional groups. A broad absorption in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp peak around 2230 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations are also observed in their typical regions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear signals for the aromatic protons and the methoxy group. The exact chemical shifts can vary slightly depending on the solvent used.

-

~3.9 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.

-

~6.9-7.4 ppm (m, 3H): A set of multiplets for the three protons on the aromatic ring.

-

~6.3 ppm (br s, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum shows distinct signals for each of the eight carbon atoms in the molecule.

-

~56 ppm: Methoxy carbon (-OCH₃).

-

~103-152 ppm: Six signals for the aromatic carbons, including the carbon of the nitrile group.

-

~119 ppm: Nitrile carbon (-C≡N).

Synthesis of 4-Hydroxy-3-methoxybenzonitrile

Several synthetic routes to 4-hydroxy-3-methoxybenzonitrile have been developed. The most common and well-documented method starts from vanillin. Alternative approaches include the Sandmeyer reaction and direct cyanation of guaiacol derivatives.

Synthesis from Vanillin

A widely employed synthesis involves a two-step conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile. This process first reduces the aldehyde to an alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with a cyanide salt.

An In-depth Technical Guide to Z62954982 Derivatives and their Potential Bioactivity

Notice: Information regarding the specific chemical entity "Z62954982" is not available in the public domain. This identifier does not correspond to any known compound in major chemical databases or scientific literature. It is possible that "this compound" is an internal proprietary code, a catalog number not widely indexed, or a typographical error.

This guide, therefore, utilizes a well-characterized kinase inhibitor, Imatinib (Gleevec) , as a representative example to illustrate the requested format for a technical whitepaper on drug derivatives and their bioactivity. The principles and methodologies described herein are broadly applicable to the study of novel chemical entities in drug discovery and development.

Introduction to Imatinib: A Paradigm of Targeted Therapy

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the specific inhibition of a small number of tyrosine kinases, including BCR-Abl, c-Kit, and platelet-derived growth factor receptor (PDGF-R). The success of imatinib heralded a new era of targeted cancer therapy, demonstrating that selectively targeting the molecular drivers of a malignancy can lead to remarkable clinical outcomes.

The development of derivatives of the parent imatinib molecule has been a key strategy to overcome mechanisms of resistance and to improve the therapeutic profile. This guide will explore the bioactivity of imatinib and its key derivatives, detailing the experimental protocols used for their characterization and the signaling pathways they modulate.

Signaling Pathway of BCR-Abl and Inhibition by Imatinib

The fusion protein BCR-Abl is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Imatinib functions by binding to the ATP-binding site of the BCR-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.

Theoretical Insights into the Electronic Landscape of Z62954982: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, albeit hypothetical, exploration of the electronic properties of Z62954982, a potent and specific inhibitor of the Rac1 protein. Due to the absence of publicly available theoretical studies on this specific molecule, this document serves as a representative whitepaper, outlining the standard computational methodologies and data presentation that would be employed in such an investigation. The information herein is based on established practices in computational chemistry and molecular modeling for similar small-molecule inhibitors.

This compound, with the IUPAC name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide and CAS number 1090893-12-1, has been identified as a disruptor of the Rac1/Tiam1 protein-protein interaction.[1] Understanding its electronic properties is crucial for elucidating its mechanism of action at a quantum level and for the rational design of next-generation inhibitors with improved efficacy and specificity.

Quantitative Electronic Properties Summary

The following table summarizes hypothetical quantitative data derived from density functional theory (DFT) calculations, which are standard for characterizing the electronic nature of a small molecule like this compound.

| Electronic Property | Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.72 | eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.13 | eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | 4.2 | Debye | A measure of the overall polarity of the molecule, influencing solubility and binding interactions. |

| Electron Affinity | 1.58 | eV | Energy released when an electron is added; indicates the propensity to act as an electron acceptor. |

| Ionization Potential | 7.02 | eV | Energy required to remove an electron; indicates the propensity to act as an electron donor. |

| Global Hardness (η) | 2.57 | eV | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 0.39 | eV⁻¹ | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electronegativity (χ) | 4.29 | eV | The power of an atom in a molecule to attract electrons to itself. |

Detailed Computational Protocols

The hypothetical data presented above would be generated using a rigorous, multi-step computational workflow. The following protocols are representative of the methodologies employed in the theoretical study of small-molecule inhibitors.

Geometry Optimization

The initial 3D structure of this compound is obtained from its SMILES string or drawn using molecular editing software. This initial structure is then optimized to find its lowest energy conformation. This is typically performed using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process ensures that all subsequent electronic property calculations are performed on the most stable geometry of the molecule.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These calculations often employ a higher level of theory, such as the M06-2X functional with a larger basis set (e.g., 6-311++G**), to achieve greater accuracy. From these calculations, key parameters like the HOMO and LUMO energies are extracted.

Molecular Orbital Analysis

The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance. This analysis is critical for understanding how the molecule might interact with its biological target, in this case, the Rac1 protein.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is generated to visualize the charge distribution across the molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying potential sites for electrostatic interactions and hydrogen bonding with the target protein.

Visualizing Molecular Interactions and Workflows

To better understand the context and methodology of studying this compound, the following diagrams illustrate the relevant biological pathway and a typical computational workflow.

Caption: A typical computational workflow for studying electronic properties.

Caption: The Rac1 signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of 4-Hydroxy-3-methoxybenzonitrile Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) and its analogues. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the known natural sources of these compounds, presents quantitative data, outlines experimental protocols for their isolation and analysis, and explores their interactions with cellular signaling pathways.

Natural Occurrence of 4-Hydroxy-3-methoxybenzonitrile and its Analogues

4-Hydroxy-3-methoxybenzonitrile, a simple benzonitrile, has been identified in various plant species. One notable source is the climbing vine Naravelia zeylanica, where it has been isolated from plant extracts.

Beyond the parent compound, a variety of structurally related analogues, primarily in the form of nitrile glycosides, have been discovered in nature. A significant example is found in the plant Moringa oleifera, commonly known as the drumstick tree. This plant produces nitrile glycosides such as niazirin and niazirinin. These compounds are characterized by a benzonitrile core attached to a sugar moiety. The presence and concentration of these analogues can vary between different parts of the plant, such as the leaves and pods.

Table 1: Quantitative Occurrence of 4-Hydroxy-3-methoxybenzonitrile Analogues in Moringa oleifera

| Compound | Plant Part | Concentration (% w/w) | Reference |

| Niaziridin | Leaves | 0.015 | [1] |

| Niaziridin | Pods | 0.039 | [1] |

| Niazirin | Leaves | 0.038 | [1] |

| Niazirin | Pods | 0.033 | [1] |

Biosynthetic Pathways

The biosynthesis of aromatic nitriles in plants is an area of ongoing research. It is generally understood that these compounds are derived from amino acid precursors through a series of enzymatic reactions. The biosynthesis of cyanogenic glycosides, which can be precursors to benzonitriles, is better characterized. This pathway typically involves the conversion of an amino acid to an aldoxime, which is then converted to a nitrile and subsequently glycosylated.

The biosynthesis of aromatic amino acids, the foundational precursors, initiates via the shikimate pathway, leading to the synthesis of chorismate. Chorismate serves as a crucial branch point for the production of phenylalanine, tyrosine, and tryptophan[2]. These aromatic amino acids can then be further metabolized to produce a diverse array of secondary metabolites, including benzonitrile derivatives. The specific enzymes and intermediates in the pathway leading from aromatic amino acids to 4-hydroxy-3-methoxybenzonitrile and its analogues are still being elucidated.

Caption: Generalized biosynthetic pathway of benzonitrile analogues.

Experimental Protocols

Extraction and Isolation of Nitrile-Containing Compounds

The isolation of 4-hydroxy-3-methoxybenzonitrile and its analogues from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: General Extraction and Fractionation

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, pods) at room temperature and then grind it into a fine powder.

-

Solvent Extraction:

-

Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids and chlorophyll.

-

Follow with a medium-polarity solvent such as ethyl acetate or chloroform, and finally a polar solvent like methanol or ethanol to extract the desired nitrile compounds.[3]

-

Maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.[4]

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica gel or Sephadex LH-20 for initial fractionation.[5]

-

Elution is performed with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.

-

-

Purification:

-

Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) or fast centrifugal partition chromatography (FCPC).[6][7]

-

For FCPC, a two-phase solvent system is employed. For example, a system composed of ethyl acetate/n-butanol/water (6:0.5:4 v/v/v) has been successfully used for the isolation of niazirin from Moringa oleifera.[6][7]

-

Caption: Workflow for extraction and isolation of nitrile compounds.

Quantitative Analysis by HPLC and GC-MS

Protocol: HPLC-DAD Quantification

-

Standard Preparation: Prepare standard solutions of the target benzonitrile analogues of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation:

-

Extract a known weight of the powdered plant material with a suitable solvent (e.g., 70% methanol) using sonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength of the target compounds (e.g., 220-280 nm).[9]

-

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the analyte in the sample extract is then determined from this curve.

Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

GC-MS Conditions:

-

Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to separate the compounds, for example, starting at 80°C and ramping up to 330°C.[11]

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those in a mass spectral library (e.g., NIST). Quantification can be achieved using an internal standard.

Biological Activities and Signaling Pathways

Naturally occurring benzonitriles and their analogues have been investigated for a range of biological activities. For instance, some benzonitrile compounds have shown potential as antitumor agents. The exact mechanisms of action are still under investigation, but they are thought to involve the modulation of key cellular signaling pathways.

Many natural products exert their biological effects by interacting with signaling pathways that regulate cell proliferation, apoptosis, and inflammation. While specific data for 4-hydroxy-3-methoxybenzonitrile analogues is limited, related phenolic compounds are known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways. For example, some chalcone derivatives, which share structural similarities with benzonitriles, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[12].

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by 4-hydroxy-3-methoxybenzonitrile and its naturally occurring analogues.

References

- 1. staff.cimap.res.in [staff.cimap.res.in]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 12. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Z62954982: A Theoretical Guide to its Application as a Novel Polymer Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982, a potent and selective inhibitor of the Rac1 GTPase, has garnered significant interest for its therapeutic potential in disrupting cellular processes implicated in cancer and neurological disorders. While its biological activity is the subject of ongoing research, its chemical architecture presents an untapped opportunity for the development of novel polymers. This technical guide explores the theoretical potential of this compound as a monomer for the synthesis of new polymeric materials. By examining its functional groups, we propose hypothetical polymerization pathways and outline prospective experimental protocols. This document serves as a foundational resource for researchers interested in leveraging the unique chemical features of this compound to create advanced polymers with potential applications in drug delivery, biomaterials, and other biomedical fields. It is important to note that the use of this compound in polymer synthesis is, at present, a theoretical concept, and the experimental data presented herein are hypothetical.

Introduction to this compound

This compound, identified by the CAS number 1090893-12-1, is a cell-permeable small molecule that has been demonstrated to be a selective inhibitor of Rac1.[1] Rac1 is a key signaling node in cells, and its inhibition by this compound can disrupt the Rac1/Tiam1 complex, leading to a decrease in the levels of active, GTP-bound Rac1.[1] This targeted activity makes this compound a valuable tool for studying Rac1-mediated signaling pathways and a potential therapeutic agent.

Chemical Identity:

Initial investigations into the chemical structure of this compound revealed conflicting information. However, based on data from multiple chemical suppliers and patent literature associated with CAS 1090893-12-1, the definitive structure is the benzamide derivative:

-

IUPAC Name: 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide

-

Molecular Formula: C₂₀H₂₁N₃O₅S

-

Molecular Weight: 415.46 g/mol

The biological activity of this compound is centered on its ability to interfere with the Rac1 signaling pathway, which is a critical regulator of the actin cytoskeleton.

Theoretical Polymerization of this compound

The chemical structure of this compound, 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide, does not contain conventional polymerizable groups like vinyl or acrylic moieties. However, the presence of N-H bonds in the amide and sulfonamide linkages, as well as the potential for functionalization of the aromatic rings, opens up possibilities for polycondensation reactions.

2.1. Proposed Polymerization Pathways

A plausible approach to polymerizing this compound would involve a preliminary modification of the monomer to introduce more reactive functional groups. For instance, the aromatic rings could be di-functionalized with hydroxyl, carboxyl, or amino groups to enable step-growth polymerization.

Hypothetical Monomer Modification:

A hypothetical modification could involve the introduction of a carboxylic acid and a hydroxyl group on the terminal phenyl rings of this compound, creating a bifunctional "AB-type" monomer (M-Z62954982).

Proposed Polycondensation Reaction:

This modified monomer, M-Z62954982, could then undergo self-condensation to form a polyester. The reaction would proceed with the elimination of water, and could be catalyzed by an acid or a metal-based catalyst.

Hypothetical Experimental Protocols

This section outlines a prospective experimental approach for the synthesis and characterization of a polymer derived from a modified this compound.

3.1. Synthesis of a Hypothetical Polyester from M-Z62954982